(S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride
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Overview
Description
(S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom at the 2-position and an ethanamine group at the 4-position. The compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 4-ethylpyridine to form 2-bromo-4-ethylpyridine, which is then subjected to a reductive amination process to introduce the ethanamine group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of bromine and amine reagents, along with catalysts and solvents to facilitate the reactions. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-ethylpyridine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
(S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The bromine atom and the ethanamine group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromopyridin-4-yl)ethanamine: Similar structure but lacks the stereochemistry of the (S)-enantiomer.
Bis((2-bromopyridin-4-yl)methyl)amine: Contains two bromopyridinyl groups and a different amine structure.
Uniqueness
(S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H10BrClN2 |
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Molecular Weight |
237.52 g/mol |
IUPAC Name |
1-(2-bromopyridin-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H |
InChI Key |
QRBWBDQDDUSRKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)Br)N.Cl |
Origin of Product |
United States |
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